N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
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Description
Scientific Research Applications
Novel Radiolabeling Techniques
Tritiation of Cannabinoid Receptor Antagonists : A study detailed the synthesis of a central cannabinoid receptor antagonist through a process involving condensation, base-promoted isomerization/cyclization, and facile iodination followed by tritium reduction. This method offers advantages in selectivity and high incorporation in catalytic reduction, illustrating a novel approach to creating iodinated aryl substrates (Seltzman et al., 2002).
Agricultural Chemistry
Structure-Activity Relationships in Fungicides : Research into N-(1,1,3-Trimethylindan-4-yl)carboxamide fungicides shows that pyrazine and furan derivatives exhibit high activity against plant diseases, contributing significantly to the development of more effective agricultural chemicals (Masatsugu et al., 2010).
Automated Chemical Synthesis
Automated Flow Preparation of Piperazine-2-carboxamide : The implementation of open-source software and hardware for controlling multiple flow chemistry devices demonstrates an automated method for synthesizing compounds like pyrazine-2-carboxamide, underscoring the role of automation in streamlining chemical synthesis processes (Ingham et al., 2014).
Novel Heterocyclic Amino Acids
Synthesis of Novel Heterocyclic Amino Acids : A study on the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates reveals new pathways to create heterocyclic amino acids, offering potential building blocks for pharmaceuticals and organic chemistry (Matulevičiūtė et al., 2021).
Pharmaceutical Intermediates
Development of Pyrazinamide Derivatives as Anti-Tubercular Agents : Research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives highlights their significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of these compounds (Srinivasarao et al., 2020).
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(14-10-17-4-5-18-14)19-9-12-1-6-20(7-2-12)16(22)13-3-8-23-11-13/h3-5,8,10-12H,1-2,6-7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZRICNZJXJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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